4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one
Description
Chemical Structure: A tricyclic compound with a bicyclic furan moiety fused to a cyclohexenone ring. The IUPAC name reflects its three-ring system (two oxygen atoms at positions 4 and 10) and an enone group at position 2. Key Properties:
- Molecular Formula: C₈H₈O₃
- Molecular Weight: 152.147 g/mol
- Melting Point: 93°C
- Boiling Point: 338°C at 760 mmHg
- Applications: Used in polymer synthesis (e.g., Diels–Alder reactions for self-healing coatings) , pharmaceutical research (e.g., norcantharidin analog in cancer studies) , and as a chemical intermediate .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2/t4?,5-,6+,7?/m0/s1 |
InChI Key |
KIAQKKYOUVIGII-BJBIKLFWSA-N |
Isomeric SMILES |
C1C2[C@@H]3C=C[C@H](C2C(=O)O1)O3 |
Canonical SMILES |
C1C2C3C=CC(C2C(=O)O1)O3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
- The typical synthetic approach starts with linear or monocyclic precursors bearing hydroxyl and carbonyl functional groups positioned to facilitate intramolecular cyclization.
- Under acidic or basic catalysis, these precursors undergo ring closure to form the bicyclic lactone and epoxide rings characteristic of the target compound.
- The double bond at the 8-position is introduced or preserved during these cyclization steps, often by controlling reaction conditions such as temperature and solvent polarity.
Epoxidation and Lactonization Steps
- Epoxidation of suitable dienes or enones can generate the epoxy ring system.
- Lactonization occurs through intramolecular esterification, forming the isobenzofuranone core.
- Careful control of reaction parameters is necessary to achieve high regio- and stereoselectivity, yielding the desired tricyclic structure.
Purification and Characterization
- The product is typically isolated as a white to almost white crystalline solid with a melting point around 91–95 °C.
- Purity is confirmed by HPLC, with commercial samples often exceeding 97% purity.
- Storage conditions are critical due to moisture sensitivity; the compound is best stored under inert gas at cool temperatures (<15 °C) to maintain stability.
Research Findings on Preparation
- Studies confirm that the cyclization strategy is the most efficient and reproducible method for synthesizing 4,10-Dioxatricyclo[5.2.1.0²,⁶]decan-8-en-3-one.
- The compound’s unique oxygen arrangement and double bond confer distinct reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
- Its synthesis has been optimized to achieve high purity (>97%) and yield, suitable for research applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.15 g/mol |
| Purity | >97% (HPLC) |
| Physical State | White crystalline solid |
| Melting Point | 91–95 °C |
| Storage Conditions | Cool, dry, inert atmosphere (<15 °C) |
| Sensitivity | Moisture sensitive |
| Typical Synthesis Method | Cyclization of hydroxyl and carbonyl precursors |
| Key Reaction Types | Intramolecular cyclization, epoxidation, lactonization |
| Stock Solution Stability | 6 months at -80 °C, 1 month at -20 °C |
Chemical Reactions Analysis
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The lactone ring can also participate in hydrolysis reactions, releasing active intermediates that interact with cellular pathways .
Comparison with Similar Compounds
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
Flexibilide (5,15-Dioxatricyclo[12.3.1.0⁴,⁶]octadec-9-en-16-one)
- Molecular Formula : C₁₈H₂₆O₃ (estimated)
- Key Differences :
- Larger tricyclic system (12.3.1.0⁴,⁶) with extended carbon backbone.
- Two oxygen atoms at positions 5 and 13.
- Applications: Exhibits antinociceptive effects in neuropathic pain models via modulation of spinal glial activation .
- Structural Impact : Increased lipophilicity from the larger hydrocarbon framework enhances blood-brain barrier penetration .
8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene
Tricyclo[5.2.1.0²,⁶]decan-8-one
1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.0²,⁶]dec-8-ene
- Molecular Formula : C₁₀Cl₈
- Key Differences :
- Eight chlorine atoms substituents.
- Fully saturated hydrocarbon backbone.
- Applications: Historically used as the pesticide chlordane, now banned due to toxicity .
- Structural Impact : Chlorination drastically increases molecular weight (≈414 g/mol) and environmental persistence .
Comparative Data Table
Key Research Findings
- Reactivity: The enone group in 4,10-dioxatricyclo[5.2.1.0²,⁶]decan-8-en-3-one enables Diels–Alder reactions, critical for synthesizing self-healing polymers . In contrast, chlorinated analogs (e.g., Octachlorotricyclo) exhibit environmental persistence due to stable C–Cl bonds .
- Crystallography : SHELX programs are widely used for structural determination of tricyclic compounds, highlighting their complex stereochemistry .
Biological Activity
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is a tricyclic compound with the molecular formula CHO. Its unique structure, characterized by the presence of two oxygen atoms within the ring system and a double bond at the 8-position, contributes to its diverse biological activities and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 152.15 g/mol |
| Density | 1.366 g/cm³ |
| Boiling Point | 338 °C |
| Melting Point | 93 °C |
| Flash Point | 139.8 °C |
The biological activity of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one primarily involves its ability to interact with specific molecular targets, such as proteins and enzymes. This interaction can modulate their activity and influence various cellular processes.
Molecular Targets
- Proteins and Enzymes : The compound can bind to active or allosteric sites on proteins, altering their function.
- Biochemical Pathways : By modulating enzyme activity, it influences metabolic and signaling pathways critical for cellular function.
Biological Activities
Research indicates that 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : The compound has shown promise in preclinical studies as a potential anticancer agent through its ability to induce apoptosis in cancer cells.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited significant inhibition zones compared to controls, suggesting potential for development as antibacterial agents.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines demonstrated that 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one induced apoptosis through caspase activation pathways. The compound was found to reduce cell viability significantly at micromolar concentrations.
Applications in Research and Industry
The unique structural features of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one make it valuable across various fields:
- Organic Synthesis : Used as a building block for synthesizing complex organic molecules.
- Pharmaceutical Development : Its potential as a scaffold for new drugs targeting specific diseases.
- Material Science : Applications in producing polymers and resins due to its chemical stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
